molecular formula C15H22N2O2 B1305896 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol CAS No. 436099-60-4

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol

Cat. No.: B1305896
CAS No.: 436099-60-4
M. Wt: 262.35 g/mol
InChI Key: LAXQLMTYVIIFCX-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the dimethyl groups at the 2 and 3 positions. The next step involves the attachment of the hydroxy-ethylamino group to the propan-2-ol backbone. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The indole ring can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of indole derivatives with different functional groups.

Scientific Research Applications

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-amino-ethylamino)-propan-2-ol
  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-methoxy-ethylamino)-propan-2-ol
  • 1-(2,3-Dimethyl-indol-1-yl)-3-(2-chloro-ethylamino)-propan-2-ol

Comparison: Compared to similar compounds, 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol is unique due to the presence of the hydroxy-ethylamino group, which may confer distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol, also known by its CAS number 436099-60-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is C15H22N2O2, with a molecular weight of 262.35 g/mol. The compound features an indole ring structure, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS Number 436099-60-4
Chemical Structure Structure

Research indicates that compounds with indole structures can interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The specific mechanisms for this compound include:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymatic activities, potentially affecting pathways related to histone acetylation and neurotransmitter regulation.
  • Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways critical for cellular responses.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

  • Histone Acetylation Studies : In a study analyzing compounds for their ability to inhibit Rtt109-catalyzed histone acetylation, it was found that several indole derivatives exhibited varying degrees of inhibition at high concentrations. Notably, the compound showed a partial decrease in acetylation levels at concentrations around 125 μM .
    CompoundIC50 (μM)Histone Acetylation Effect
    1-(2,3-Dimethyl-indol...)125Partial Inhibition
  • Toxicity Profiling : A comprehensive analysis involving ToxCast chemicals revealed that compounds similar to this compound exhibited varied toxicity profiles across different assays. The compound was included in a broader analysis of enzymatic interactions and showed potential as a multitarget inhibitor .

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-12(2)17(10-13(19)9-16-7-8-18)15-6-4-3-5-14(11)15/h3-6,13,16,18-19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXQLMTYVIIFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CNCCO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389748
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436099-60-4
Record name 1-(2,3-Dimethyl-indol-1-yl)-3-(2-hydroxy-ethylamino)-propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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